molecular formula C27H44O3 B196359 25,26-Dihydroxycholecalciferol CAS No. 29261-12-9

25,26-Dihydroxycholecalciferol

Cat. No. B196359
CAS RN: 29261-12-9
M. Wt: 416.6 g/mol
InChI Key: QOWCBCXATJITSI-ZLNGONTQSA-N
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Description

25,26-Dihydroxycholecalciferol is a chemical compound that is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 .


Synthesis Analysis

The synthesis of 25,26-Dihydroxycholecalciferol involves the insertion of two additional oxygen atoms into the cholecalciferol molecule in the form of two hydroxyl groups . This process is described as a polar metabolite of vitamin D3 .


Molecular Structure Analysis

The molecular weight of 25,26-Dihydroxycholecalciferol is 416.64, and its formula is C27H44O3 . It contains a total of 76 bonds, including 32 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .


Chemical Reactions Analysis

25,26-Dihydroxycholecalciferol is a metabolite of vitamin D3. It is produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . Calcifediol can be further hydroxylated by the enzyme 25(OH)D-1α-hydroxylase, primarily in the kidney, to form calcitriol (1,25-(OH)2D3), which is the active hormonal form of vitamin D .


Physical And Chemical Properties Analysis

25,26-Dihydroxycholecalciferol is a solid substance with a white to off-white color . It is a metabolite of vitamin D3 with intestinal calcium transport activity .

Scientific Research Applications

Biological Activity in Vitamin D-Deficient Rats

The biological activity of synthetic 25,26-Dihydroxycholecalciferol was studied in vitamin D-deficient rats . The study investigated the influence of small doses of both metabolites (0.125–0.250 μg) upon intestinal calcium transport and bone calcium mobilization . Both metabolites were able to increase calcium absorption in rats maintained on a calcium-deficient diet .

Role in Calcium Transport

25,26-Dihydroxycholecalciferol plays a significant role in intestinal calcium transport . In vitamin D-deficient rats, it was observed that small doses of this compound increased calcium absorption when the rats were maintained on a calcium-deficient diet .

Role in Bone Calcium Mobilization

This compound also has a role in bone calcium mobilization . In the same study, it was found that 25,26-Dihydroxycholecalciferol could mobilize calcium from the bones of vitamin D-deficient rats .

Influence on Serum Calcium Levels

25,26-Dihydroxycholecalciferol has been observed to influence serum calcium levels . When serum calcium was initially low, 25,26-Dihydroxycholecalciferol increased serum calcium moderately . When serum calcium was normal before the injection, both metabolites decreased serum calcium significantly .

Detection in Human Serum

A radioimmunoassay for 25,26-Dihydroxycholecalciferol has been developed with an anti-serum raised in a sheep, tritiated 1,25-dihydroxycholecalciferol as tracer and synthetic 25,26-Dihydroxycholecalciferol as standard . This allows for the detection of this compound in human serum .

Role in Vitamin D Deficiency

In patients with osteomalacia due to vitamin D deficiency, very low or undetectable circulating 25,26-Dihydroxycholecalciferol concentrations were observed . This suggests that this compound may play a role in the pathophysiology of vitamin D deficiency .

Presence in Anephric Patients

The metabolite was detectable in the sera from seven anephric patients, indicating that extrarenal sites for the 26-hydroxylation of 25-hydroxycholecalciferol exist in man .

Correlation with 25-Hydroxycholecalciferol Concentrations

A strong positive correlation between the concentrations of 25-hydroxycholecalciferol and those of 25,26-Dihydroxycholecalciferol in serum was obtained . Thus it appears that in man the production of this dihydroxy metabolite of vitamin D depends on the concentration of its precursor, 25-hydroxycholecalciferol .

Mechanism of Action

Target of Action

25,26-Dihydroxycholecalciferol, also known as Calcitriol, is an active metabolite of vitamin D . It primarily targets the intestinal cells , kidney cells , and bone cells . The compound plays a crucial role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system .

Mode of Action

Calcitriol interacts with its targets by binding to and activating the vitamin D receptor in the nucleus of the cell . This activation increases the expression of many genes, leading to various physiological changes . For instance, it enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system .

Biochemical Pathways

The compound affects several biochemical pathways. It is produced in the body after a series of conversion steps of 7-dehydrocholesterol from exposure to UV light . 7-dehydrocholesterol is converted to Vitamin D3 in the skin, which is then converted to Calcifediol in the liver and kidneys . Calcifediol undergoes hydroxylation to form calcitriol via 1α-hydroxylase (CYP27B1) activity .

Pharmacokinetics

The pharmacokinetics of Calcitriol involves its metabolism in the liver and kidneys . The initial transformation of Vitamin D3 is catalyzed by a vitamin D3-25-hydroxylase enzyme present in the liver, and the product of this reaction is 25-hydroxyvitamin D3 . Hydroxylation of 25-hydroxyvitamin D3 occurs in the mitochondria of kidney tissue, activated by the renal 25-hydroxyvitamin D3-1 alpha-hydroxylase, yielding calcitriol, the biologically active form of vitamin D3 .

Result of Action

The action of Calcitriol results in the regulation of calcium and phosphorus metabolism at target tissues . It increases blood calcium mainly by increasing the uptake of calcium from the intestines . It is given as a medication for the treatment of low blood calcium and hyperparathyroidism due to kidney disease, low blood calcium due to hypoparathyroidism, osteoporosis, osteomalacia, and familial hypophosphatemia .

Action Environment

The action of 25,26-Dihydroxycholecalciferol can be influenced by environmental factors such as calcium status . Hypercalcemia and increased environmental calcium were associated with a greater transformation to the compound cochromatographing with 25,26-dihydroxycholecalciferol, while hypocalcemia and reduced environmental calcium concentrations induced more conversion to the 1,25-dihydroxycholecalciferol-like compound .

properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWCBCXATJITSI-ZLNGONTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312198
Record name 25,26-Dihydroxyvitamin D3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25,26-Dihydroxycholecalciferol

CAS RN

29261-12-9
Record name 25,26-Dihydroxyvitamin D3
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Record name 25,26-Dihydroxycholecalciferol
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Record name 25,26-Dihydroxyvitamin D3
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Record name 29261-12-9
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Record name 25,26-DIHYDROXYCHOLECALCIFEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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